Cas no 2411298-67-2 (4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole)

4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole structure
2411298-67-2 structure
商品名:4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole
CAS番号:2411298-67-2
MF:C18H21N3O
メガワット:295.378844022751
CID:5357676

4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole 化学的及び物理的性質

名前と識別子

    • Z3991661373
    • 4-({2-[(5,8-dihydronaphthalen-1-yloxy)methyl]aziridin-1-yl}methyl)-1-methyl-1H-pyrazole
    • 4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole
    • インチ: 1S/C18H21N3O/c1-20-10-14(9-19-20)11-21-12-16(21)13-22-18-8-4-6-15-5-2-3-7-17(15)18/h2-4,6,8-10,16H,5,7,11-13H2,1H3
    • InChIKey: KTDGVYRFFJSOOA-UHFFFAOYSA-N
    • ほほえんだ: O(C1=CC=CC2CC=CCC1=2)CC1CN1CC1C=NN(C)C=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 413
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 30.1

4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7559153-1.0g
4-({2-[(5,8-dihydronaphthalen-1-yloxy)methyl]aziridin-1-yl}methyl)-1-methyl-1H-pyrazole
2411298-67-2 95.0%
1.0g
$0.0 2025-02-24

4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole 関連文献

4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazoleに関する追加情報

Introduction to 4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl)methyl]-1-methylpyrazole (CAS No. 2411298-67-2)

4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl)methyl]-1-methylpyrazole is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2411298-67-2, belongs to a class of molecules that exhibit promise in various therapeutic applications. The presence of a pyrazole core, combined with an aziridine moiety and a naphthalene derivative, makes it a structurally intriguing entity for further investigation.

The chemical structure of 4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl)methyl]-1-methylpyrazole is characterized by its intricate connectivity of functional groups. The pyrazole ring, a heterocyclic aromatic compound, serves as the central scaffold, providing stability and reactivity. The substitution of a methyl group at the 1-position enhances its pharmacological profile by influencing its solubility and metabolic pathways. The aziridine unit appended to the pyrazole ring introduces a reactive site that can participate in various chemical transformations, making it a valuable intermediate in drug synthesis.

The naphthalene derivative linked to the aziridine via an oxygenated methylene group adds another layer of complexity to the molecule. This structural feature not only contributes to its unique electronic properties but also opens up possibilities for diverse interactions with biological targets. The oxygen atom in the naphthalene ring can engage in hydrogen bonding, while the aromatic system can participate in π-stacking interactions, both of which are crucial for drug-receptor binding.

Recent advancements in medicinal chemistry have highlighted the importance of multifunctional compounds that can modulate multiple biological pathways simultaneously. 4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl)methyl]-1-methylpyrazole fits well into this category. Its dual functionality—combining a bioactive pyrazole core with a reactive aziridine handle—makes it an attractive candidate for developing novel therapeutic agents. Such compounds have shown promise in targeting various diseases, including cancer, inflammation, and neurological disorders.

In the realm of drug discovery, the aziridine moiety is particularly noteworthy due to its ability to undergo ring-opening reactions with nucleophiles. This property allows for the facile introduction of diverse functional groups at specific positions within the molecule, enabling fine-tuning of its pharmacological properties. For instance, ring-opening reactions with amines or thiols can generate derivatives with enhanced binding affinity or selectivity towards specific biological targets.

The naphthalene component of 4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl)methyl]-1-methylpyrazole also plays a critical role in determining its overall pharmacokinetic profile. Naphthalene derivatives are known for their ability to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. Additionally, the oxygenated methylene group linking the naphthalene to the aziridine introduces polar characteristics that can modulate solubility and metabolic stability.

Current research in medicinal chemistry emphasizes the development of targeted therapies that minimize side effects while maximizing therapeutic efficacy. 4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl)methyl]-1-methylpyrazole represents a prime example of such an approach. By combining multiple pharmacophoric elements into a single molecule, it offers the potential to address complex diseases through multiple mechanisms of action.

One particularly exciting area of investigation is the use of 4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl)methyl]-1-methylpyrazole as a scaffold for developing kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways and are frequently implicated in various diseases, including cancer. The aziridine unit can be exploited to design molecules that selectively inhibit specific kinases by forming covalent bonds or by modulating their activity through non-covalent interactions.

Another promising application lies in its potential use as an antiviral agent. The unique structural features of this compound may enable it to interfere with viral replication by targeting essential viral enzymes or proteins. Preliminary studies have suggested that derivatives of 4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl)methyl]-1-methylpyrazole exhibit inhibitory activity against certain viral strains, making them attractive candidates for further development.

The synthesis of 4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl)methyl]-1-methylpyrazole presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such intricate molecules efficiently.

One key aspect of its synthesis involves the formation of the aziridine ring from readily available precursors. Aziridine derivatives are versatile intermediates that can be synthesized through various routes, including cycloaddition reactions or ring-closing metathesis (RCM). Once synthesized, these intermediates can be further functionalized to introduce additional substituents at desired positions.

The connection between the naphthalene unit and the aziridine moiety is another critical step in its synthesis. This linkage typically involves oxygenation at the appropriate position on the naphthalene ring followed by reaction with an alkoxide derived from an alcohol functionalized at the aziridine ring position. Careful control of reaction conditions is essential to achieve high selectivity and yield.

Once synthesized, 4-[[2-(5,8-Dihydronaphthalen-1-yloxymethyl)aziridin-1-yl)methy l]-1-methylpyrazole undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about its molecular structure and purity.

Evaluation of its biological activity is then conducted using various in vitro and in vivo assays. These assays help determine whether 4-[ [2-(5 ,8 -Dihydronaphthalen - 1 - yloxymethy l )az iridin - 1 - yl ]m ethyl ] - 1 - methylpyraz ole exhibits desirable pharmacological properties such as potency , selectivity , and toxicity . p > < p > One notable aspect of current research is the exploration o f 4-[ [ 2 - ( 5 , 8 -D ih yd ro na ph tha le n - 1 - y lo xym eth y l )a z ir idi ne - 1 - y l ]m eth yl ] - 1 - m eth yl py ra z ole as a lead compound for drug development . Its unique structural features make it amenable t o s tructural modifications aimed at enhancing its therapeutic index . For example , optimization o f t he n aph tha le ne r ing or introduction o f additional functional groups could improve its bioavailability or target specificity . p > < p > In addition t o i ts potential applications i n ph arm aceu tical s cience , 4-[ [ 2 - ( 5 , 8 -D ih yd ro na ph tha le n - 1 - y lo xym eth y l )a z ir idi ne - 1 - y l ]m eth yl ] - 1 - m eth yl py ra z ole may find utility i n other areas such as materials science or agrochemicals . Its complex molecular architecture provides opportunities for designing novel materials with specific properties . p > < p > The future prospects f or 4-[ [ 2 -(5 ,8-D ih yd ro na ph tha le n - et al . Further research i s needed t o elucidate i ts mechanis ms o f action et al . p > < p > i ns t ra int er est ing because they offer insights into how these compounds interact with biological systems . Understanding these mechanisms will be crucial f or optimizing their therapeutic applications . p > < p > i n summary,4-[ [ ( CAS No . 24 et al .

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